molecular formula C11H13NO3S B12411047 N-Acetyl-S-phenyl-d5-DL-cysteine

N-Acetyl-S-phenyl-d5-DL-cysteine

Cat. No.: B12411047
M. Wt: 244.32 g/mol
InChI Key: CICOZWHZVMOPJS-VIQYUKPQSA-N
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Description

DL-Phenylmercapturic acid-d5 is a deuterium-labeled derivative of DL-Phenylmercapturic acid. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for its use as a tracer in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Phenylmercapturic acid-d5 involves the deuteration of DL-Phenylmercapturic acidThe reaction conditions often involve the use of deuterated reagents and solvents under controlled environments to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of DL-Phenylmercapturic acid-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research .

Chemical Reactions Analysis

Types of Reactions

DL-Phenylmercapturic acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives .

Scientific Research Applications

DL-Phenylmercapturic acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

    Environmental Analysis: Employed in the detection of environmental pollutants.

    Metabolic Studies: Helps in understanding metabolic pathways and the fate of xenobiotics in biological systems.

    Analytical Chemistry: Used in mass spectrometry for quantitation and identification of compounds

Mechanism of Action

The mechanism of action of DL-Phenylmercapturic acid-d5 involves its use as a tracer in various studies. The deuterium atoms in the compound allow for its detection and quantitation using mass spectrometry. This helps in tracking the compound’s movement and transformation in biological and environmental systems. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of DL-Phenylmercapturic acid-d5 lies in its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical studies. This makes it a valuable tool in pharmacokinetic and metabolic research compared to its non-deuterated analogs .

Properties

Molecular Formula

C11H13NO3S

Molecular Weight

244.32 g/mol

IUPAC Name

2-acetamido-3-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/i2D,3D,4D,5D,6D

InChI Key

CICOZWHZVMOPJS-VIQYUKPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])SCC(C(=O)O)NC(=O)C)[2H])[2H]

Canonical SMILES

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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